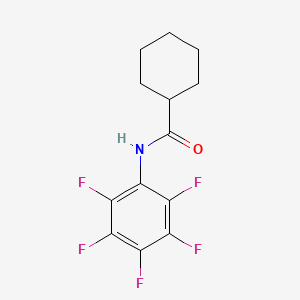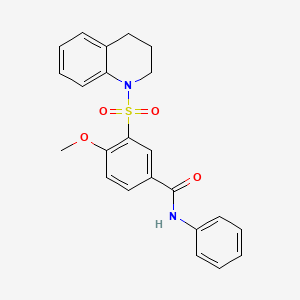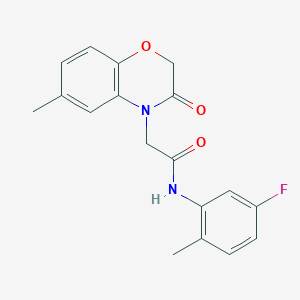![molecular formula C24H27NO3S B4615459 6,8-二甲氧基-3,3-二甲基-9-[4-(甲硫基)苯基]-3,4,9,10-四氢-1(2H)-吖啶酮](/img/structure/B4615459.png)
6,8-二甲氧基-3,3-二甲基-9-[4-(甲硫基)苯基]-3,4,9,10-四氢-1(2H)-吖啶酮
描述
Synthesis Analysis
The synthesis of acridinone derivatives involves multiple steps, including the formation of 1,4-dihydropyridine rings and crystallization processes. For instance, compounds similar to our compound of interest have been synthesized using reductive cyclization processes or through the treatment of methylated isoquinoline derivatives with triethyl phosphite, leading to the formation of benz [c] acridines (Kametani, Fujimoto, & Mizushima, 1975). These synthesis pathways highlight the complex reactions involved in creating acridinone derivatives, focusing on achieving specific substitutions on the acridine ring for desired properties.
Molecular Structure Analysis
The molecular and solid-state structures of acridinone derivatives, including those similar to 6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone, have been determined through X-ray diffraction and other spectroscopic methods. These analyses reveal the conformation of the rings in the acridinone structure and how substituents affect the overall geometry. The structures often show a degree of planarity in the acridine moiety, with some derivatives adopting boat or half-chair conformations in their cyclic structures (Shi et al., 2007).
Chemical Reactions and Properties
Acridinone derivatives undergo various chemical reactions, including halogenation, which can lead to the formation of novel compounds with potential biological activities. The reactivity of these compounds often involves the substitution at specific positions on the acridine ring, which can significantly alter their chemical and physical properties. These reactions are crucial for synthesizing new derivatives with desired characteristics and potential applications in various fields (Reisch, Mester, & Aly, 1984).
Physical Properties Analysis
The physical properties of acridinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and can affect its application in scientific research. The crystalline structure, in particular, provides insights into the intermolecular interactions that stabilize the compound in the solid state.
Chemical Properties Analysis
The chemical properties of acridinone derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their structural features. Studies on these compounds focus on understanding how different substitutions on the acridine ring affect their chemical behavior. This knowledge is crucial for designing acridinone derivatives with specific functions, such as binding to DNA or inhibiting certain enzymes.
- Synthesis and Crystal Structures of Acridinone Derivatives (Shi et al., 2007).
- Studies on the Syntheses of Heterocyclic Compounds (Kametani, Fujimoto, & Mizushima, 1975).
- Halogenation Reactions of Acridinone Derivatives (Reisch, Mester, & Aly, 1984).
科学研究应用
合成和化学性质
- 该化合物参与了以吖啶酮衍生物(如 1,3,5-三羟基-9(10H)-吖啶酮和 1,3-二羟基-5-甲氧基-9(10H)-吖啶酮)为原料合成吖啶红的研究。这些研究突出了吖啶酮衍生物在产生新型吖啶红化合物中的潜力 (Herath, Müller, & Diyabalanage, 2004)。
光催化应用
- 已经对使用相关吖啶鎓离子作为有效电子转移光催化剂,在双氧气存在下对蒽和烯烃进行光催化氧化进行了研究。这说明了吖啶衍生物在光化学过程中的效用 (Kotani, Ohkubo, & Fukuzumi, 2004)。
生物应用
- 对吖啶-3-羧酸酯的研究表明,它们对按蚊和马蝇具有杀幼虫活性,这证明了吖啶衍生物在害虫防治和公共卫生中的生物学意义 (Bharathi, Roopan, Rahuman, & Rajakumar, 2014)。
材料科学和化学
- 该化合物的类似物用于涉及有机硫族化合物合成和反应性的研究。这些化合物是使用正金属化方法合成的,展示了该化合物在先进材料科学和合成化学中的相关性 (Panda, Mugesh, Singh, & Butcher, 1999)。
属性
IUPAC Name |
6,8-dimethoxy-3,3-dimethyl-9-(4-methylsulfanylphenyl)-2,4,9,10-tetrahydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-24(2)12-18-22(19(26)13-24)21(14-6-8-16(29-5)9-7-14)23-17(25-18)10-15(27-3)11-20(23)28-4/h6-11,21,25H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLXYFOUUCDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)SC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)
![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)
![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)

![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)
